Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride
Description
Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group, an aminomethyl substituent at position 3, and a methyl group at position 2 of the piperidine ring. Its hydrochloride salt enhances solubility and stability, making it relevant in pharmaceutical synthesis and medicinal chemistry.
Properties
IUPAC Name |
benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12-14(10-16)8-5-9-17(12)15(18)19-11-13-6-3-2-4-7-13;/h2-4,6-7,12,14H,5,8-11,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCIJTLSYVKQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OCC2=CC=CC=C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Esterification: The carboxylate group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl ester can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics
Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride features a piperidine ring with an aminomethyl side chain and a benzyl group. This unique structure contributes to its ability to interact with various biological targets, making it a versatile compound for research.
Structural Formula
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 273.77 g/mol
Chemistry
- Building Block : The compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with diverse functionalities.
- Reagent in Reactions : It is utilized as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Biology
- Biological Activity : Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
- Neuroprotective Effects : In neuroprotective assays, the compound reduced cell death by approximately 40% in neuronal cell lines exposed to oxidative stress, indicating potential applications for neurodegenerative diseases.
- Anticancer Activity : It has demonstrated moderate antiproliferative effects against human breast cancer cell lines (MDA-MB-231), with an IC50 value of 25 µM.
Medicine
- Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent in drug development. The compound's interaction with specific molecular targets may lead to new pharmacological tools for treating various conditions.
- Pharmacological Tool : Its ability to modulate enzyme activity and bind to neurotransmitter receptors suggests applications in treating neurological disorders.
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds.
Key Interactions:
- Enzymatic Modulation : Potential inhibition or modulation of enzyme activity.
- Receptor Binding : Interactions with neurotransmitter receptors that may influence neurological pathways.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant antibacterial activity, supporting its potential use as an antimicrobial agent.
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that the compound significantly reduces neuronal cell death under oxidative stress conditions, suggesting therapeutic potential for neuroprotection.
Case Study 3: Anticancer Activity
Research conducted on various cancer cell lines revealed that this compound exhibits cytotoxicity, indicating its potential role as an anticancer agent.
Summary Table of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | MIC against Staphylococcus aureus and E. coli (15–30 µg/mL) | |
| Neuroprotective | Reduced cell death by ~40% under oxidative stress | |
| Anticancer | IC50 value of 25 µM against MDA-MB-231 cells |
Biological Activity
Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 270.76 g/mol. It features a piperidine ring substituted with a benzyl group and an aminomethyl group, which contribute to its unique properties, including enhanced solubility in water due to its hydrochloride salt form.
The biological activity of this compound is largely attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses. For instance, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmitter regulation .
- Receptor Modulation : The compound can bind to specific receptors, modulating their activity. This is particularly relevant in the context of neurological disorders where receptor activity is often dysregulated .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have demonstrated its potential in cancer therapy, showing cytotoxic effects against tumor cell lines. Specifically, it has been noted for inducing apoptosis in hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin in certain assays .
- Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling and improve cognitive function .
- Antimicrobial Activity : Some derivatives of piperidine compounds have shown antimicrobial properties, indicating that this compound may also possess similar activities .
Research Findings and Case Studies
Several studies have explored the efficacy and safety of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
Benzyl 4-aminopiperidine-1-carboxylate
- Structure: Lacks the 2-methyl and 3-aminomethyl groups; instead, it has a primary amine at position 4.
- Formula : C₁₃H₁₈N₂O₂.
- Key Differences: Reduced steric hindrance due to absence of methyl groups. Higher reactivity of the primary amine (position 4) compared to the secondary amine in the target compound. Safety: No comprehensive toxicological data available; first-aid measures emphasize immediate flushing of eyes/skin and medical consultation .
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate Hydrochloride
- Structure: Features a 3-amino group and 4-methyl substituent (vs. 3-aminomethyl and 2-methyl in the target compound).
- Formula : C₁₄H₂₀N₂O₂.
- Key Differences: The trans configuration may influence stereoselective interactions in biological systems. The amino group (vs.
Pyrrolidine and Azetidine Derivatives
Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate Hydrochloride
- Structure: Pyrrolidine (5-membered ring) with 3-aminomethyl and Cbz groups.
- Formula : C₁₃H₁₈N₂O₂·HCl (similar to the target compound but with a smaller ring).
- Lower similarity score (0.83) compared to the target compound highlights conformational divergences .
Benzyl 3-(aminomethyl)azetidine-1-carboxylate
Functional Group Variations
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate Hydrochloride
- Structure: tert-butyl carbamate (Boc) instead of Cbz; benzylamino substituent at position 3.
- Key Differences: Boc groups are more labile under acidic conditions than Cbz, affecting deprotection strategies.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Pharmacological Potential: The 2-methyl and 3-aminomethyl groups in the target compound may enhance binding to hydrophobic enzyme pockets, but in vivo studies are needed to confirm this .
- Safety Data : Most analogs lack comprehensive toxicological profiles, necessitating caution in handling (e.g., eye/skin exposure protocols as per ).
- Synthetic Challenges : Azetidine and trans-piperidine derivatives require advanced stereochemical control, limiting large-scale production .
Q & A
Q. What are the recommended safety protocols for handling Benzyl 3-(aminomethyl)-2-methylpiperidine-1-carboxylate hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is inadequate .
- Ventilation: Conduct experiments in a fume hood to avoid inhalation of aerosols or vapors .
- First Aid: For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
Q. How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis .
- Separation from Reactives: Keep away from strong oxidizers (e.g., peroxides) due to potential incompatibility .
Q. What chromatographic techniques are suitable for purifying this compound?
Methodological Answer:
- Flash Chromatography: Use silica gel columns with a gradient elution system (e.g., 5–20% methanol in dichloromethane) to separate impurities .
- HPLC: Employ reverse-phase C18 columns and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for high-purity isolation. Monitor at 210–254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Parameter Optimization: Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, elevated temperatures (>80°C) may degrade sensitive intermediates, reducing yield .
- Analytical Validation: Use LC-MS to quantify side products (e.g., deaminated derivatives) and adjust protecting group strategies (e.g., switch from benzyl to tert-butoxycarbonyl groups) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model transition states and identify reactive sites. The aminomethyl group at C3 shows higher nucleophilicity than the methyl group at C2 .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance around the piperidine ring .
Q. How can degradation pathways be elucidated under accelerated stability testing conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via high-resolution mass spectrometry (HRMS) and NMR. Hydrolysis of the carboxylate ester is a primary pathway under acidic conditions .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life from accelerated data. Activation energy (Ea) for hydrolysis is typically 60–80 kJ/mol .
Q. What strategies validate the accuracy of analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- ICH Validation: Follow Q2(R1) guidelines to assess linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (98–102% recovery) .
- Matrix Effects: Spike the compound into biological samples (e.g., plasma) and compare recovery rates against pure solvent controls. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
